(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a dimethylamino group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluorophenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include:
Uniqueness
What sets (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H15FN2O2 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15FN2O2/c1-21(2)15-9-3-12(4-10-15)11-16-18(22)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b16-11+ |
InChI Key |
LOFBQDMODQNQPO-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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